

Furaltadone-D5: A Technical Guide to its Certificate of Analysis and Purity

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Compound of Interest

Compound Name: *Furaltadone-D5*

Cat. No.: *B581164*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis and purity determination for **Furaltadone-D5**, a deuterated analog of the nitrofurantoin antibiotic Furaltadone. This document is intended for researchers, scientists, and drug development professionals who utilize **Furaltadone-D5** as an internal standard or reference material in analytical testing.

Furaltadone-D5: Certificate of Analysis Summary

A Certificate of Analysis (CoA) for **Furaltadone-D5** provides critical information regarding its identity, purity, and quality. While specific values may vary between suppliers, a typical CoA will include the data summarized in the tables below. This information is crucial for ensuring the accuracy and reliability of experimental results.

Table 1: General Specifications for **Furaltadone-D5**

Parameter	Typical Specification
Chemical Name	5-(Morpholin-4-ylmethyl)-3-[(5-nitrofuran-2-ylmethylene)amino]oxazolidin-2-one-D5
Synonyms	5-(4-Morpholinylmethyl-d2)-3-[[5-nitro-2-furanyl)methylene]amino]-2-oxazolidinone-4,4,5-d3
CAS Number	1015855-64-7[1][2][3][4]
Molecular Formula	C13H11D5N4O6[1][2][3][4]
Molecular Weight	329.32 g/mol [1][4]
Appearance	Yellow Solid[1][5]

Table 2: Purity and Isotopic Abundance

Parameter	Typical Specification	Analytical Method
Chemical Purity (HPLC)	>95% - >99.0%[1][2][5]	High-Performance Liquid Chromatography (HPLC)
Isotopic Purity (atom % D)	>98.0%[1][2]	Mass Spectrometry (MS)
Overall Purity	>99.0% (by HPLC)[2]	High-Performance Liquid Chromatography (HPLC)

Experimental Protocols for Purity and Identity Confirmation

The purity and identity of **Furaltadone-D5** are primarily determined using chromatographic and mass spectrometric techniques. As **Furaltadone-D5** is commonly used as an internal standard for the quantification of the Furaltadone metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), the following experimental protocols are representative of the methods employed for its analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the Analysis of Furaltadone Metabolites using Furaltadone-D5 as an Internal Standard

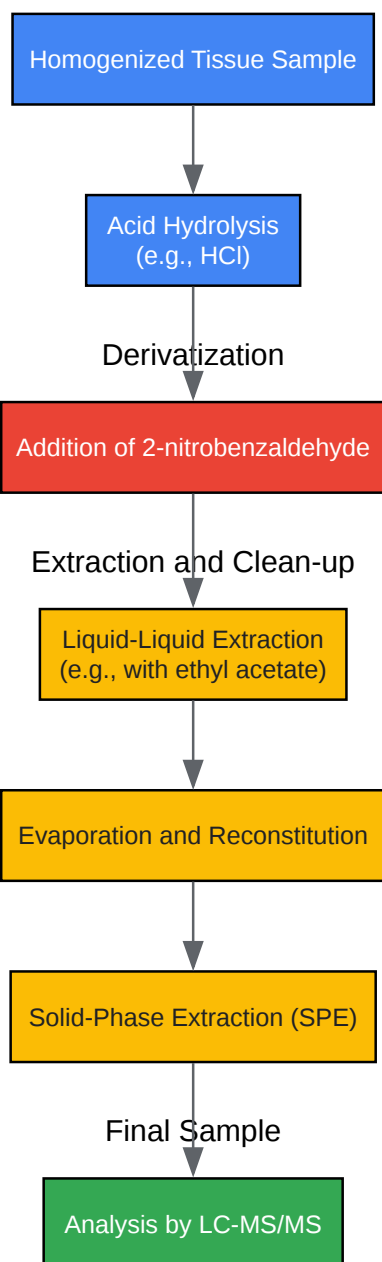
This method is widely used for the sensitive and selective quantification of Furaltadone metabolites in various matrices, such as animal tissues.[\[6\]](#)[\[7\]](#)

2.1.1. Sample Preparation: Hydrolysis, Derivatization, and Extraction

The workflow for preparing a sample for LC-MS/MS analysis is a multi-step process designed to isolate and derivatize the analyte of interest.

Sample Preparation Workflow

Tissue Homogenization and Hydrolysis

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Sample Preparation Workflow

- **Homogenization and Hydrolysis:** The tissue sample is homogenized. To release the protein-bound metabolites of Furaltadone, the homogenate undergoes acid hydrolysis, typically with hydrochloric acid.[7]
- **Derivatization:** The hydrolyzed sample is then derivatized with 2-nitrobenzaldehyde. This step is crucial as it adds a chromophore and a readily ionizable group to the metabolite, enhancing its detection by UV and mass spectrometry.[7]
- **Extraction:** The derivatized metabolite is extracted from the aqueous matrix using an organic solvent such as ethyl acetate.[6]
- **Clean-up:** The extract is often subjected to a clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.[7] The sample is then evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.[6]

2.1.2. Chromatographic Separation

The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system for separation.

- **Column:** A C18 or phenyl-hexyl column is commonly used for the separation of nitrofuran metabolites.[6][8]
- **Mobile Phase:** A gradient elution is typically employed, using a mixture of an aqueous solvent (e.g., water with ammonium formate or acetic acid) and an organic solvent (e.g., methanol or acetonitrile).[6][8][9]
- **Flow Rate:** The flow rate is optimized for the specific column and separation, typically in the range of 0.2 to 0.6 mL/min.[8]

2.1.3. Mass Spectrometric Detection

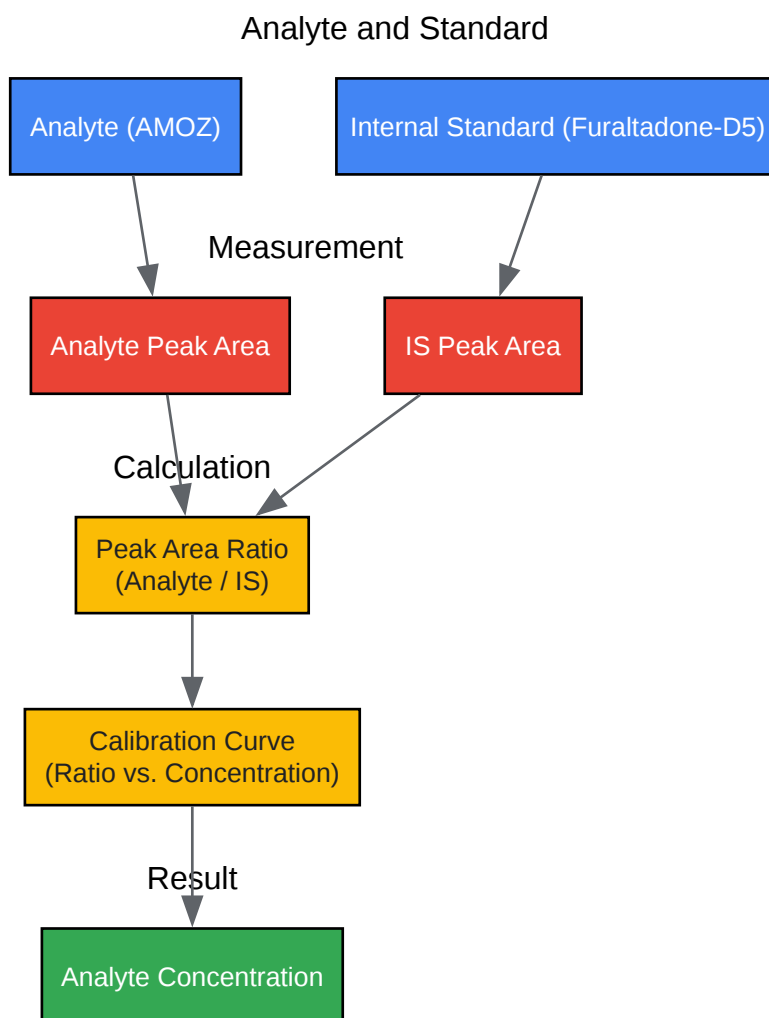
The eluent from the HPLC system is introduced into a tandem mass spectrometer for detection and quantification.

- **Ionization:** Electrospray ionization (ESI) in positive ion mode is a common technique for the ionization of the derivatized Furaltadone metabolites.[7]

- Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.^{[6][7]} In this mode, a specific precursor ion for the derivatized AMOZ and its deuterated internal standard (NP-AMOZ-D5) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.^[6]
- MRM Transitions:
 - NP-AMOZ: A typical transition monitored is m/z 335 \rightarrow 291.^[6]
 - NP-AMOZ-D5 (Internal Standard): A common transition is m/z 340.1 \rightarrow 101.9.^[6]

The logical relationship for quantification using an internal standard is depicted in the following diagram.

Quantification Logic with Internal Standard



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Quantification Logic with Internal Standard

Conclusion

The Certificate of Analysis for **Furaltadone-D5** provides essential data on its identity and purity, which are critical for its use as an analytical standard. The experimental protocols, particularly LC-MS/MS, offer a highly sensitive and specific method for the quantification of Furaltadone

metabolites, where **Furaltadone-D5** plays a crucial role as an internal standard to ensure accurate and reliable results. This technical guide provides researchers and drug development professionals with a comprehensive understanding of the quality attributes and analytical methodologies associated with **Furaltadone-D5**.

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